molecular formula C17H20N2O3S B3866288 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide

4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide

Cat. No.: B3866288
M. Wt: 332.4 g/mol
InChI Key: FBHHDHKHNQKJNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide typically involves the reaction of 4,5-dimethyl-3-thiophenecarboxylic acid with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fungal infections.

    Industry: Utilized in agricultural applications to protect crops from fungal diseases.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of essential cell wall components, leading to cell lysis and death of the fungal cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of chitin and glucans, which are critical for fungal cell wall integrity.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide: Known for its fungicidal activity.

    This compound: Exhibits similar fungicidal properties but may differ in potency and spectrum of activity.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the phenoxybutanoyl group and the thiophene ring, which contribute to its potent fungicidal activity. Its ability to inhibit fungal cell wall synthesis sets it apart from other fungicides that may target different pathways or cellular processes.

Properties

IUPAC Name

4,5-dimethyl-2-(2-phenoxybutanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-13(22-12-8-6-5-7-9-12)16(21)19-17-14(15(18)20)10(2)11(3)23-17/h5-9,13H,4H2,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHHDHKHNQKJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(S1)C)C)C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide
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4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide
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4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide
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4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide
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4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide
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4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide

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